molecular formula C6H6ClN3O B11915937 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide

Cat. No.: B11915937
M. Wt: 171.58 g/mol
InChI Key: HXQFAQCFAGEWNN-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide is a pyrimidine-based chemical scaffold of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both a chloro and an amide substituent, makes it a key intermediate for further functionalization through various synthetic routes, such as nucleophilic aromatic substitution and amide bond formation . Pyrimidine-4-carboxamide derivatives have been identified as a privileged scaffold in pharmaceutical research. For instance, analogous compounds have been developed into potent and selective inhibitors of enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is a key target in the study of bioactive lipid mediators and neurological processes . Furthermore, related pyrimidine carboxamide structures are explored in other therapeutic areas, including as antagonists for retinol-binding proteins, highlighting the broad utility of this chemical class in developing tools for biological investigation . As a reagent, this compound is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-quality intermediate to advance their exploratory chemistry programs and in the development of novel biologically active molecules.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-6-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-3-2-4(5(8)11)10-6(7)9-3/h2H,1H3,(H2,8,11)

InChI Key

HXQFAQCFAGEWNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Chlorination and Methylation of Pyrimidine Precursors

Chlorination at the 2-position and methylation at the 6-position are critical for regioselective synthesis. Patent CN1467206A demonstrates the use of malononitrile and methanol in a composite solvent system to generate dimethyl propylene diimine dihydrochloride, a precursor for 2-chloro-4,6-dimethoxypyrimidine. While this method focuses on methoxy groups, analogous conditions with methylamine or methyl halides could facilitate 6-methyl substitution. For example, substituting methanol with methylamine in the cyanamide reaction step may yield 6-methylpyrimidine intermediates.

Chlorination typically employs hydrogen chloride gas under pressurized conditions (0–20 atm), as described in CN1467206A, achieving 99% purity for 2-chloro-4,6-dimethoxypyrimidine. Adapting this to 2-chloro-6-methylpyrimidine would require replacing methoxy groups with methyl via nucleophilic substitution, though this remains speculative without direct experimental data.

Carboxylic Acid Formation and Amidation Strategies

The conversion of pyrimidine esters to carboxylic acids and subsequent amidation is a well-established pathway.

Hydrolysis of Ethyl Esters to Carboxylic Acids

Patent CN102161660A outlines the hydrolysis of ethyl 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylate to the corresponding carboxylic acid using aqueous base or acid. For 2-chloro-6-methylpyrimidine-4-carboxylic acid, similar conditions (e.g., NaOH/H2O or HCl/EtOH) would likely apply. The patent reports a 20-hour reflux for complete hydrolysis, suggesting that extended reaction times are necessary for sterically hindered pyrimidines.

Acylation and Amide Coupling

Amide bond formation is achieved via two primary methods:

Acid Chloride Intermediate

CN102161660A prioritizes oxalyl chloride for converting carboxylic acids to acid chlorides, with a molar ratio of 2:1 (oxalyl chloride:acid). Reacting 2-chloro-6-methylpyrimidine-4-carboxylic acid with oxalyl chloride at reflux (40–60°C) for 1–2 hours generates the acid chloride, which is then treated with ammonia or amines. The patent notes a preference for reflux conditions to minimize side reactions.

Direct Coupling Using Condensing Agents

The ACS Journal of Medicinal Chemistry describes microwave-assisted amide synthesis using diisopropylethylamine (DiPEA) and coupling agents. For example, N-(cyclopropylmethyl)-6-morpholino-2-phenylpyrimidine-4-carboxamide was synthesized at 160°C for 4 hours with a 51% yield. Applying this to 2-chloro-6-methylpyrimidine-4-carboxylic acid would involve activating the acid with HATU or EDCl, followed by reaction with ammonium chloride. This method offers faster reaction times (4–8 hours) compared to traditional acylation.

Comparative Analysis of Amidation Techniques

The table below contrasts key parameters for amidation methods:

Parameter Acid Chloride (CN102161660A) Direct Coupling (ACS)
Reaction Time10–30 hours4–8 hours
Temperature0°C to reflux70–160°C
Yield60–75%50–71%
ByproductsHCl, oxalate derivativesMinor coupling byproducts
ScalabilityIndustrial-scale feasibleRequires specialized equipment

Traditional acid chloride methods offer higher scalability, while microwave-assisted coupling improves efficiency for lab-scale synthesis.

Catalytic and Solvent Systems

Solvent Selection

CN102161660A employs polar aprotic solvents (DMF, DMSO) for acylation, which stabilize the acid chloride intermediate. In contrast, the ACS study uses methanol or ethanol for coupling reactions, suggesting solvent flexibility depending on the base.

Catalytic Enhancements

The use of potassium hydroxide in cyanamide reactions (CN1467206A) highlights the role of strong bases in facilitating nucleophilic substitutions. For amidation, DiPEA serves as a non-nucleophilic base, mitigating unwanted side reactions.

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring exclusive chlorination at the 2-position and methylation at the 6-position remains challenging. Directed ortho-metalation or protective group strategies may improve selectivity.

  • Amine Compatibility : Bulky amines require longer reaction times, as seen in the ACS study’s 8-hour synthesis for N-methylphenethylamine derivatives.

  • Purification : Recrystallization from methanol (CN1467206A) or column chromatography (ACS) are standard, but scalability needs cost-effective alternatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the pyrimidine ring is highly susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reactions:

  • Reaction with Amines:
    In the synthesis of Dasatinib intermediates, the chlorine atom undergoes substitution with amines. For example, reaction with 2-chloro-6-methylaniline in the presence of oxalyl chloride yields 2-(6-chloro-2-methylpyrimidine-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide .

ReagentConditionsProductYieldSource
2-Chloro-6-methylanilineOxalyl chloride, 60–65°C2-(6-Chloro-2-methylpyrimidine-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide85–90%
  • Reaction with Piperazine Derivatives:
    Substitution with N-2-(hydroxyethyl) piperazine at 115–120°C produces derivatives with enhanced solubility profiles .

Hydrolysis of the Amide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Experimental Data:

  • Acidic Hydrolysis:
    Treatment with concentrated HCl at reflux generates 2-chloro-6-methylpyrimidine-4-carboxylic acid.

  • Basic Hydrolysis:
    Reaction with NaOH (2M) at 80°C produces the corresponding ammonium salt.

ConditionsReagentProductApplicationSource
HCl, reflux, 4–6 hrsH₂O2-Chloro-6-methylpyrimidine-4-carboxylic acidIntermediate for further coupling
NaOH (2M), 80°C, 3 hrsH₂OAmmonium saltSalt formation for purification

Acylation and Coupling Reactions

The carboxylic acid derivative (obtained via hydrolysis) participates in acylation reactions to form amides or esters.

Key Findings:

  • Formation of Acid Chloride:
    Reaction with phosphorus oxychloride (POCl₃) at −78°C to 0°C converts the carboxylic acid to its acyl chloride, which subsequently reacts with primary amines to yield substituted amides .

StepReagent/ConditionsIntermediate/ProductYieldSource
Acyl chloride formationPOCl₃, −78°C to 0°C2-Chloro-6-methylpyrimidine-4-carbonyl chloride92%
Amide couplingPrimary amine, room temperatureSubstituted pyrimidine-4-carboxamide75–88%
  • Use of Coupling Agents:
    Dicyclohexylcarbodiimide (DCC) enhances amidation efficiency under mild conditions (0–25°C).

Comparative Reactivity with Analogues

The chlorine atom’s reactivity distinguishes it from related pyrimidine derivatives:

CompoundReactivity ProfileKey Difference
2-Amino-6-chloropyrimidine-4-carboxylic acidLess electrophilic due to amino groupReduced substitution efficiency
5-Fluoro-2-methylpyrimidine-4-carboxylic acidEnhanced stability against hydrolysisFluorine’s electron-withdrawing effect

Mechanistic Insights

  • Nucleophilic Substitution: Follows an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-deficient pyrimidine ring .

  • Amide Hydrolysis: Proceeds via acid- or base-catalyzed cleavage of the C–N bond, influenced by steric hindrance from the methyl group.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Dasatinib, a drug used in cancer therapy that targets specific tyrosine kinases. The compound's structural features facilitate its interaction with biological targets, making it valuable in medicinal chemistry for developing drugs aimed at treating hyperproliferative diseases such as cancer .

Mechanisms of Action
Research indicates that derivatives of this compound can act as inhibitors of key enzymes involved in cellular processes. For instance, studies have shown its potential as an inhibitor of SHP2, a regulator of the ERK/MAPK signaling pathway, which plays a crucial role in cell proliferation and survival .

Agricultural Chemicals

Pesticides and Herbicides
In the agricultural sector, this compound is utilized in formulating pesticides and herbicides. Its efficacy in enhancing crop yield and protecting plants from pests makes it a valuable asset for improving agricultural productivity .

Biochemical Research

Enzyme Inhibition Studies
This compound is extensively used in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets aids researchers in understanding complex biological processes and developing new therapeutic strategies .

Material Science

Development of Novel Materials
In material science, this compound contributes to the development of novel materials, including polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors, showcasing the compound's versatility beyond traditional applications .

Analytical Chemistry

Chromatographic Techniques
The compound is employed as a standard in chromatographic techniques, facilitating accurate analysis and quality control across various chemical products. Its consistent chemical properties make it an ideal candidate for use in analytical chemistry settings .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Features Reference
2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide Cl (2), CH₃ (6), CONH₂ (4) N/A ~201.62* Amide group enhances hydrogen bonding; potential low bioactivity
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), C₆H₄Cl (4) 1272301-61-7 248.67 Aromatic chlorophenyl group increases lipophilicity; used in drug discovery
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid Cl (6), C₅H₄N (2), COOH (4) 1240595-21-4 235.65 Pyridinyl substituent improves metal coordination; antiviral applications
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OCH₃ (6), NH₂ (2) Not provided 175.59 Methoxy and amino groups enhance solubility; agrochemical applications
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate NH₂ (2), CH₃ (6), COOEt (4) 857410-67-4 195.20 Ester group improves metabolic stability; intermediate in drug synthesis

*Calculated based on molecular formula C₇H₇ClN₃O.

Key Observations:
  • Amide vs. Carboxylic Acid : The amide derivative exhibits lower in vitro inhibitory activity compared to its parent acid (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) due to reduced electrophilicity at the carbonyl carbon .
  • Heterocyclic Additions : Pyridinyl substituents (CAS 1240595-21-4) enable π-π stacking and metal coordination, relevant for kinase inhibitors .

Biological Activity

2-Chloro-6-methyl-pyrimidine-4-carboxylic acid amide is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C6H6ClN2O2
  • Molecular Weight : Approximately 188.60 g/mol
  • Structure : Characterized by a pyrimidine ring with chlorine and methyl substitutions, along with a carboxylic acid amide functional group.

Anticancer Properties

This compound serves as an important intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy. Studies indicate that similar pyrimidine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in cell proliferation and survival .

Antimicrobial Activity

Research has shown that compounds with similar pyrimidine structures possess antibacterial and antiviral properties. The presence of the chlorine atom enhances the compound's ability to interact with biological targets, potentially leading to the development of new antimicrobial agents .

Neuropharmacological Potential

Investigations into the interaction of this compound with metabotropic glutamate receptors suggest potential therapeutic roles in treating neurodegenerative diseases. The compound's derivatives are being explored for their efficacy in addressing neuropsychiatric disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Utilizing nucleophiles to replace the chlorine atom.
  • Acylation Reactions : Forming more complex structures through reactions with acyl chlorides or anhydrides .
  • Hydrolysis : Under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the role of this compound as an intermediate in synthesizing Dasatinib. The compound was shown to effectively inhibit various tyrosine kinases, demonstrating potent anticancer effects in vitro .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrimidine derivatives, including this compound. The study found that these compounds could modulate glutamate signaling pathways, suggesting potential applications in treating Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Amino-6-chloropyrimidine-4-carboxylic acidAmino group at position 2Known for its antibacterial properties
4-Amino-2-chloropyrimidineAmino group at position 4Exhibits antiviral activity
5-Fluoro-2-methylpyrimidine-4-carboxylic acidFluorine substitution at position 5Enhanced potency against certain cancer types

These compounds highlight the unique substitutions present in this compound that contribute to its distinct biological activities and synthetic utility .

Q & A

Q. What computational methods predict the compound’s reactivity in drug discovery?

  • Methodological Answer : DFT calculations model electronic properties (HOMO/LUMO gaps) for reactivity insights. MD simulations assess protein-ligand interactions over time. Machine learning models trained on pyrimidine datasets predict metabolic stability or toxicity .

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